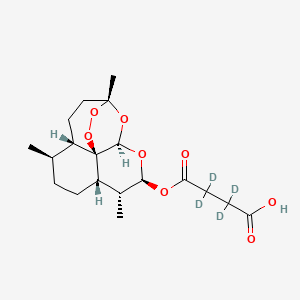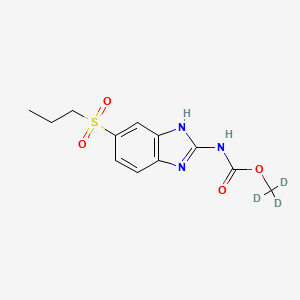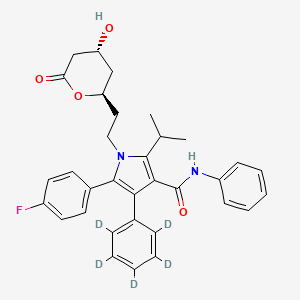![molecular formula [13C]4C16H32[15N]2N4O12S2 B602644 Glutathione Disulfide-13C4-15N2 CAS No. 1416898-83-3](/img/new.no-structure.jpg)
Glutathione Disulfide-13C4-15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutathione Disulfide-13C4-15N2 is a labeled form of glutathione disulfide, which is an oxidized form of glutathione. Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. It is the most abundant endogenous antioxidant in cells and plays a crucial role in protecting the body against oxidative stress and reactive electrophiles . The labeled compound, this compound, is used in various scientific research applications to study the metabolism and function of glutathione in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glutathione Disulfide-13C4-15N2 involves the incorporation of stable isotopes of carbon (13C) and nitrogen (15N) into the glutathione molecule. The synthetic route typically starts with the labeled amino acids, which are then assembled into the tripeptide structure of glutathione. The final step involves the oxidation of the reduced glutathione to form the disulfide bond, resulting in this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure the purity and consistency of the final product. The labeled compound is often produced in small quantities due to its specialized applications in research .
Analyse Des Réactions Chimiques
Types of Reactions: Glutathione Disulfide-13C4-15N2 undergoes various chemical reactions, including oxidation, reduction, and substitution. The most common reaction is the reduction of the disulfide bond to form two molecules of reduced glutathione .
Common Reagents and Conditions: Common reagents used in the reduction of this compound include reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol. These reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed: The major product formed from the reduction of this compound is reduced glutathione, which is a crucial antioxidant in cellular systems .
Applications De Recherche Scientifique
Glutathione Disulfide-13C4-15N2 is widely used in scientific research to study the metabolism and function of glutathione in various biological systems. It is used in studies related to oxidative stress, redox signaling, and cellular defense mechanisms . In medicine, it is used to investigate the role of glutathione in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases . In industry, it is used in the development of pharmaceuticals and as a reference standard in analytical chemistry .
Mécanisme D'action
Glutathione Disulfide-13C4-15N2 exerts its effects by participating in redox reactions within cells. It acts as a redox buffer, maintaining the balance between reduced and oxidized forms of glutathione. This balance is critical for protecting cells from oxidative damage and maintaining cellular homeostasis . The compound also plays a role in the detoxification of reactive electrophiles and the regulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Glutathione (reduced form)
- Glutathione disulfide (unlabeled)
- Cysteine
- N-acetylcysteine
Uniqueness: Glutathione Disulfide-13C4-15N2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of glutathione metabolism is crucial .
Propriétés
Numéro CAS |
1416898-83-3 |
|---|---|
Formule moléculaire |
[13C]4C16H32[15N]2N4O12S2 |
Poids moléculaire |
618.58 |
Apparence |
White to Off-White Solid |
melting_point |
>149°C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
27025-41-8 (unlabelled) |
Synonymes |
N,N’-[Dithiobis[1-[(carboxymethyl)carbamoyl]ethylene]]diglutamine-13C4,15N2; GSSG-13C4,15N2; Glutathione Disulphide-13C4,15N2; Glutathione Oxidized-13C4,15N2; Glutathione-S-S-glutathione-13C4,15N2; Glutathione-SSG-13C4,15N2; Oxidized L-Glutathione-13C4,15N2 |
Étiquette |
Glutathione Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B602564.png)
![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)



